molecular formula C6H5N3O B13943576 4H-Pyrimido[5,4-d][1,3]oxazine CAS No. 28647-47-4

4H-Pyrimido[5,4-d][1,3]oxazine

Cat. No.: B13943576
CAS No.: 28647-47-4
M. Wt: 135.12 g/mol
InChI Key: BBVFHUXAMDNDCN-UHFFFAOYSA-N
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Description

Significance of Nitrogen and Oxygen Heterocycles in Medicinal and Materials Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the backbone of a vast array of biologically active molecules and functional materials. ijsrtjournal.comopenmedicinalchemistryjournal.com Nitrogen and oxygen-containing heterocycles are particularly prominent, with their unique physicochemical properties making them indispensable in drug discovery and materials science. ijsrtjournal.comnih.gov These heteroatoms can influence a molecule's solubility, lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADMET) properties of pharmaceutical agents. nih.govnih.gov

In medicinal chemistry, nitrogen heterocycles are found in a remarkable number of drugs, with some estimates suggesting that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.govmdpi.com The pyrimidine (B1678525) ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous therapeutic agents. jetir.orgimist.ma Similarly, oxygen-containing heterocycles like oxazine (B8389632) are integral to the structure of many natural products and synthetic compounds with diverse biological activities. imist.ma The fusion of these two important heterocyclic systems gives rise to scaffolds with unique three-dimensional structures and electronic properties, offering a rich platform for the design of novel bioactive compounds.

In the realm of materials science, the rigid and planar frameworks of fused heterocyclic systems, coupled with the presence of multiple heteroatoms, provide opportunities for the development of novel materials with unique electronic and optical properties. These structures can facilitate intermolecular interactions crucial for creating advanced materials and can be utilized in coordination chemistry applications.

Overview of Fused Pyrimidine and Oxazine Ring Systems in Chemical Literature

The fusion of pyrimidine and oxazine rings can result in various isomeric structures, each with its own distinct chemical character. The pyrimido[5,4-d] ijsrtjournal.comnih.govoxazine system is one such arrangement, where the oxazine ring is fused to the 5 and 4 positions of the pyrimidine ring. Other related fused systems include pyrimido[4,5-b] ijsrtjournal.comnih.govoxazines and pyrimido[4,5-d]pyrimidines. ptfarm.pl

The chemical literature describes a variety of synthetic strategies for constructing these fused heterocyclic systems. These methods often involve the cyclization of appropriately substituted pyrimidine precursors. For instance, the synthesis of pyrimido[4,5-d] ijsrtjournal.comnih.govoxazine derivatives has been achieved through the reaction of 4-arylamino-6-methyl-2-phenyl-5-hydroxymethylpyrimidines with thionyl chloride, followed by further transformations. ptfarm.pl Another approach involves the one-pot, three-component reaction of thiobarbituric acid, aryl glyoxals, and N-methyl urea (B33335) to yield pyrimido[5,4-e] ijsrtjournal.comnih.govoxazine diones. researchgate.net The choice of starting materials and reaction conditions dictates the final fused ring system and its substitution pattern.

Historical Context of the Pyrimido[5,4-d]ijsrtjournal.comnih.govoxazine Core in Synthetic Organic Chemistry

While the broader field of heterocyclic chemistry has a long history, dedicated research on the pyrimido[5,4-d] ijsrtjournal.comnih.govoxazine core is a more recent development. Early investigations into fused pyrimidine-oxazine systems laid the groundwork for understanding the fundamental chemistry of these scaffolds. However, a significant surge in interest occurred with the growing recognition of heterocyclic compounds as privileged structures in drug discovery.

The 21st century has witnessed a more systematic exploration of pyrimido-oxazine chemistry, with researchers developing novel synthetic routes and investigating the biological potential of these compounds. For example, recent studies have reported the synthesis of novel pyrimido[2,1-b] ijsrtjournal.comnih.govoxazine derivatives starting from chalcones and urea, highlighting the ongoing efforts to expand the chemical space around this core structure. hilarispublisher.com The development of efficient synthetic methodologies, including multi-component reactions and the use of catalysts, has been instrumental in advancing the study of these complex heterocyclic systems. researchgate.net

Rationale for Dedicated Academic Research on the 4H-Pyrimido[5,4-d]ijsrtjournal.comnih.govoxazine Framework

The focused academic research on the 4H-Pyrimido[5,4-d] ijsrtjournal.comnih.govoxazine framework is driven by several key factors. Firstly, the unique structural combination of a pyrimidine and an oxazine ring offers the potential for novel biological activities. The pyrimidine moiety is a well-established pharmacophore, and its fusion with an oxazine ring can lead to compounds with distinct pharmacological profiles.

Secondly, the scaffold provides a versatile platform for structural modification. The presence of multiple reaction sites on the fused ring system allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties for specific applications. This "decoratability" is a crucial aspect of modern drug discovery and materials science.

Finally, the development of new and efficient synthetic routes to the 4H-Pyrimido[5,4-d] ijsrtjournal.comnih.govoxazine core is an active area of research. The discovery of novel synthetic methodologies not only expands the accessibility of these compounds but also contributes to the broader field of synthetic organic chemistry. The pursuit of elegant and atom-economical syntheses remains a significant driver for academic research in this area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28647-47-4

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

4H-pyrimido[5,4-d][1,3]oxazine

InChI

InChI=1S/C6H5N3O/c1-5-6(8-3-7-1)2-10-4-9-5/h1,3-4H,2H2

InChI Key

BBVFHUXAMDNDCN-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=NC=C2N=CO1

Origin of Product

United States

Synthetic Methodologies for 4h Pyrimido 5,4 D 1 2 Oxazine and Its Derivatives

Strategies for the Construction of the Pyrimido[5,4-d]researchgate.netsemanticscholar.orgoxazine Ring System

The formation of the pyrimido[5,4-d] researchgate.netsemanticscholar.orgoxazine (B8389632) ring system is predominantly accomplished through the cyclization of appropriately functionalized pyrimidine (B1678525) precursors. These precursors are designed to contain reactive groups at the 5- and 4-positions, which upon reaction, lead to the annulation of the oxazine ring.

Cyclization reactions represent the most common and effective strategy for synthesizing the title compounds. These reactions involve the formation of one or two new bonds to close the oxazine ring, starting from a pyrimidine-based open-chain precursor.

Intramolecular cyclization is a key method where a pyrimidine derivative bearing a reactive side chain at the 5-position cyclizes by reacting with an adjacent group at the 4-position. The nature of the catalyst or reagent used to induce this cyclization defines the specific synthetic pathway.

####### 2.1.1.1.1. Acid-catalyzed cyclization methods

Acid catalysis is a potent tool for promoting the intramolecular cyclization to form the oxazine ring. Both Brønsted and Lewis acids are employed to activate the precursor and facilitate ring closure. For instance, Brønsted acids can catalyze aldol-like condensations where aldehyde or ketone electrophiles in a side chain react with the pyrimidine core nih.gov.

Lewis acids, such as gold(I) complexes, have been shown to be effective in catalyzing the cycloisomerization of N-(2-alkynyl)aryl benzamides to form 4H-benzo[d] researchgate.netsemanticscholar.orgoxazines nih.gov. This strategy, involving the activation of an alkyne by the gold catalyst, can be analogously applied to pyrimidine systems. The reaction proceeds through a chemoselective 6-exo-dig oxygen cyclization pathway under mild conditions nih.gov. Similarly, other Lewis acids like gallium(III) nitrate have been used to catalyze the formation of researchgate.netsemanticscholar.orgoxazine rings from phenolic precursors, highlighting the broad utility of Lewis acid catalysis in this context doi.org.

Table 1: Examples of Acid-Catalyzed Intramolecular Cyclization for Related Oxazine Systems

Catalyst Precursor Type Product Reference
TfOH Pyridine with β-ketoamide side chain Pyridyl-substituted hydroxy lactam nih.gov
Gold(I) Chloride N-(2-alkynyl)aryl benzamide 4H-Benzo[d] researchgate.netsemanticscholar.orgoxazine nih.gov

####### 2.1.1.1.2. Base-mediated cyclization strategies

Base-mediated cyclization offers an alternative pathway for the construction of the 1,3-oxazine ring. These reactions typically involve the deprotonation of a nucleophilic group, which then attacks an electrophilic center to initiate ring closure. A common strategy involves the cyclization of chalcone-like intermediates in the presence of a base. For example, substituted 1,3-oxazines can be synthesized from chalcones by reaction with urea (B33335) in the presence of ethanolic sodium hydroxide (NaOH) derpharmachemica.com.

Another relevant base-mediated approach is the cyclization of guanidine (B92328) intermediates using a catalytic amount of sodium ethoxide (NaOEt) to form fused pyrimidine systems researchgate.net. This strategy can be adapted for the synthesis of pyrimido[5,4-d] researchgate.netsemanticscholar.orgoxazines by designing pyrimidine precursors with appropriate functionalities that can undergo intramolecular condensation under basic conditions. The base facilitates the formation of a more potent nucleophile, enabling the cyclization to proceed efficiently.

Table 2: Examples of Base-Mediated Intramolecular Cyclization for Heterocyclic Systems

Base Precursor Type Product System Reference
Ethanolic NaOH Chalcone derivative and urea 1,3-Oxazine derpharmachemica.com
Sodium Ethoxide Guanidine intermediate Pyrimido[5,4-c]pyridazine researchgate.net

####### 2.1.1.1.3. Cyclization induced by specific reagents (e.g., acetic anhydride)

Specific reagents can be employed to induce or facilitate the cyclization process, often by acting as activating or dehydrating agents. Acetic anhydride is a classic reagent used for this purpose. While it is commonly used for acetylation, it can also promote cyclization by forming mixed anhydride intermediates or by facilitating the elimination of water nih.gov. In the context of pyrimidine N-oxides, acetic anhydride can promote the Boekelheide rearrangement, leading to functionalized pyrimidines that could serve as precursors for subsequent cyclization.

Another example of reagent-mediated cyclization is the use of fluorinating agents like Selectfluor. It has been shown to induce an intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides to yield fluoro-substituted spiro-1,3-oxazines rsc.org. This fluorination-induced cyclization proceeds with high regioselectivity. Similarly, an intramolecular aza-Wittig reaction of phosphazenes with acid chlorides can be used to generate imidoyl chloride intermediates that subsequently cyclize to form fused oxazine rings researchgate.net. These examples demonstrate that specific reagents can offer unique pathways to the desired heterocyclic system by activating the precursor in a targeted manner.

Table 3: Cyclization Methods Induced by Specific Reagents for Related Oxazines

Reagent(s) Precursor Type Product System Reference
Acetic Anhydride Pyrimidine N-oxide Acetoxymethyl-pyrimidine researchgate.net
Selectfluor N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide Fluoro-spiro-1,3-oxazine rsc.org

Intermolecular approaches, particularly one-pot multi-component reactions (MCRs), provide an efficient route for the construction of complex heterocyclic systems like pyrimido[5,4-d] researchgate.netsemanticscholar.orgoxazines. These reactions assemble the final product from three or more starting materials in a single synthetic operation, often proceeding through a series of intermolecular reactions to form an intermediate that then undergoes a final intramolecular cyclization step.

The synthesis of related fused pyrimidines, such as pyrido[2,3-d]pyrimidines, often follows a pathway involving an initial Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization acs.orgnih.gov. A similar strategy has been applied to the synthesis of pyrimido[4,5-e] researchgate.netsemanticscholar.orgoxazine diones, an isomer of the target compound. This one-pot, three-component reaction involves the condensation of thiobarbituric acid, an aryl glyoxal, and N-methyl urea. The proposed mechanism involves the formation of an open-chain intermediate through Knoevenagel and Michael additions, which then cyclizes intramolecularly to form the final fused oxazine ring system researchgate.net. This approach highlights the power of MCRs to rapidly build molecular complexity and construct the desired heterocyclic core in an atom-economical fashion.

Table 4: Multi-Component Reaction Strategies for Fused Heterocycle Synthesis

Reactants Product System Key Steps Reference
Thiobarbituric acid, aryl glyoxal, N-methyl urea Pyrimido[4,5-e] researchgate.netsemanticscholar.orgoxazine Knoevenagel condensation, Michael addition, Intramolecular cyclization researchgate.net
Aldehyde, 1,3-indanedione, 6-amino uracil Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine Knoevenagel condensation, Michael addition, Intramolecular cyclization acs.org
Intramolecular Cyclization Approaches

Multi-Component Reactions (MCRs) for Pyrimido[5,4-d]researchgate.netsemanticscholar.orgoxazine Synthesis

Multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, allowing the construction of complex molecules in a single step from three or more starting materials. This approach minimizes waste, reduces reaction times, and simplifies purification processes, making it an attractive strategy for synthesizing pyrimido[5,4-d] researchgate.netsemanticscholar.orgoxazine derivatives. mdpi.com

One-pot condensation reactions

One-pot condensation reactions are a cornerstone of MCRs, providing a direct route to complex heterocyclic systems. A notable example is the synthesis of a new class of pyrimido[5,4-e] researchgate.netsemanticscholar.orgoxazine diones, which has been achieved with impressive yields through a convenient one-pot condensation. researchgate.net This reaction combines thiobarbituric acid and aryl glyoxals in the presence of N-methyl urea. researchgate.net The process is effective under both thermal and microwave-assisted conditions in refluxing ethanol. researchgate.net

The proposed mechanism for this transformation involves three sequential steps:

Knoevenagel Condensation: Initially, thiobarbituric acid condenses with an aryl glyoxal. researchgate.net

Michael Addition: N-methyl urea then adds to the intermediate formed in the first step. researchgate.net

Intramolecular Cyclization: The final pyrimidooxazine ring is formed through an intramolecular cyclization, which involves the removal of a molecule of methylamine. researchgate.net

The key advantages of this method include the ready availability of starting materials, short reaction times, high product yields, and operational simplicity without the formation of harmful by-products. researchgate.net

Table 1: One-Pot Synthesis of Pyrimido[5,4-e] researchgate.netsemanticscholar.orgoxazine Diones researchgate.net
Starting Material 1Starting Material 2ReagentSolventConditionsReaction Time
Thiobarbituric acid4-methylphenylglyoxalN-methyl ureaEthanolReflux1 hour
Thiobarbituric acidAryl glyoxalN-methyl ureaEthanolMicrowave5-15 minutes
Three-component reaction methodologies

Three-component reactions (3CRs) are a powerful subset of MCRs for generating molecular diversity. The synthesis of pyrimido[5,4-e] researchgate.netsemanticscholar.orgoxazine diones mentioned previously is a prime example of a 3CR methodology. researchgate.net Such reactions are prized by chemists because they form the target product in a single operational step, often avoiding the formation of side products. nih.gov

Another relevant three-component approach involves the reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative to produce novel dihydropyrimido-thiazine-dicarboxylates in good yields. mdpi.com While not forming the exact target heterocycle, this demonstrates the versatility of 3CRs in creating fused ring systems. The reaction is initiated by the formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate, which then undergoes a cycloaddition with the third component. mdpi.com The efficiency of these reactions underscores their importance in combinatorial and medicinal chemistry for rapidly generating libraries of complex molecules. semanticscholar.org

Table 2: Examples of Three-Component Reactions for Fused Heterocycle Synthesis
Component 1Component 2Component 3Product TypeKey AdvantagesReference
Thiobarbituric acidAryl glyoxalN-methyl ureaPyrimido[5,4-e] researchgate.netsemanticscholar.orgoxazine dioneHigh yield, short reaction time, operational simplicity researchgate.net
Aromatic aldehydeDimedone6-amino-1,3-dimethyluracilPyrimido[4,5-b]quinolineEfficient cyclization catalyzed by Trityl chloride nih.gov
IsocyanideDialkyl acetylenedicarboxylate2-amino-4H-1,3-thiazin-4-oneDihydropyrimido-thiazine-dicarboxylateGood yields (76-85%), forms complex scaffolds mdpi.com

Tandem Reactions and Domino Processes

Tandem or domino reactions involve a sequence of intramolecular transformations, where the subsequent reaction occurs as a result of the functionality generated in the previous step. This strategy allows for the construction of complex polycyclic systems from simple precursors in a highly efficient manner.

Aza-Wittig and Annulation Reactions

The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net A notable application is the synthesis of pyridazino[4,3-d]oxazines and thiino[2,3-d]oxazines through an intramolecular aza-Wittig reaction of phosphazenes with acid chlorides. researchgate.net This process proceeds through an imidoyl chloride intermediate, which is then attacked by an ester ethoxy group, leading to the formation of the thermodynamically favored six-membered oxazine ring. researchgate.net

This methodology has been extended to a domino process involving an aza-Wittig reaction followed by heterocyclization to produce pyrimido[5,4-c]pyridazines. researchgate.net Furthermore, a catalytic version of the aza-Wittig reaction has been developed for the synthesis of 4H-benzo[d] researchgate.netsemanticscholar.orgoxazin-4-ones from acid anhydrides. researchgate.netacs.org This reaction can be made catalytic by using a copper-catalyzed reduction of the phosphine oxide byproduct, regenerating the active phosphine reagent. researchgate.netacs.org More advanced strategies include a one-pot sequence of Staudinger/aza-Wittig/Castagnoli–Cushman reactions to access novel polyheterocycles and a catalytic asymmetric Staudinger–aza-Wittig reaction for the desymmetrizing synthesis of chiral quaternary oxindoles. nih.govescholarship.org

Metal-Catalyzed Synthetic Routes

Metal catalysts offer unique pathways for the synthesis of heterocyclic compounds, often proceeding with high selectivity and under mild conditions. Gold catalysis, in particular, has emerged as a powerful tool for C-O bond formation.

A prime example is the first reported gold(I)-catalyzed cycloisomerization for the synthesis of substituted 4H-benzo[d] researchgate.netsemanticscholar.orgoxazines. nih.gov This method starts from N-(2-alkynyl)aryl benzamides and proceeds under very mild reaction conditions. nih.gov The proposed mechanism involves the coordination of the cationic gold(I) catalyst to the alkyne, followed by a chemoselective 6-exo-dig attack of the amide oxygen onto the activated triple bond. nih.gov This cyclization exclusively forms the Z-isomer of the product. nih.gov

In addition to gold, other metals play a crucial role. The Buchwald–Hartwig reaction, a palladium-catalyzed cross-coupling, is used for C-N bond formation in the synthesis of dihydropyrimido[5,4-b] researchgate.netresearchgate.netoxazine derivatives. nih.gov This highlights the importance of metal catalysis in constructing the core structure of these complex heterocycles.

Table 3: Gold(I)-Catalyzed Synthesis of 4H-Benzo[d] researchgate.netsemanticscholar.orgoxazine nih.gov
Starting MaterialCatalystCatalyst LoadingSolventTemperatureKey Mechanistic Step
N-(2-alkynyl)aryl benzamidesGold(I) complex3-20 mol %DCM23-30 °C6-exo-dig cyclization
Gold(I)-catalyzed cycloisomerization

Gold(I) catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds under mild conditions. nih.govnih.gov This methodology has been successfully applied to the synthesis of substituted 4H-benzo[d] nih.govchemrevlett.comoxazines, an analogous system to the pyrimido-oxazines. The reaction proceeds via a cycloisomerization of N-(2-alkynyl)aryl benzamides. nih.govnih.gov The process is characterized by a chemoselective oxygen cyclization following a 6-exo-dig pathway, leading to the formation of the oxazine ring in modest to good yields. nih.govnih.gov

The proposed mechanism begins with the coordination of a cationic gold(I) complex to the alkyne moiety of the starting material. nih.gov This is followed by a nucleophilic attack of the amide oxygen onto the activated alkyne, forming a vinylidene gold(I) intermediate. nih.gov Subsequent protodeauration yields the final 4H-benzo[d] nih.govchemrevlett.comoxazine product. nih.gov This method is noted for its mild reaction conditions, often running at room temperature and not requiring an inert atmosphere. nih.gov

Table 1: Scope of Gold(I)-Catalyzed Synthesis of Substituted 4H-Benzo[d] nih.govchemrevlett.comoxazines An analogous system demonstrating the potential of this methodology.

Entry Starting Material Substituent (at C-2) Catalyst (mol %) Yield (%)
1 Methyl C1 (20) 90
2 Phenyl C1 (20) 61
3 4-Methoxyphenyl C5 (20) 46
4 3,4-Dimethoxyphenyl C5 (20) 51
Other transition metal-catalyzed approaches (e.g., Pd-catalyzed reactions)

Transition metals other than gold, particularly palladium, have been extensively used in the synthesis of fused pyrimidine scaffolds. Palladium-catalyzed reactions are common for forming the crucial C-N and C-O bonds required for constructing the oxazine ring. One such advanced method is the intramolecular Hiyama coupling, which has been developed for the synthesis of 4-sila-4H-benzo[d] nih.govchemrevlett.comoxazines, silicon-containing analogues of the target structure. nih.gov This reaction involves the intramolecular transmetalation of an aryl group from silicon to a palladium center, followed by reductive elimination to form the heterocyclic product. nih.gov

The catalytic cycle for such cross-coupling reactions typically involves three key steps:

Oxidative Addition : The organic halide adds to the palladium(0) complex. mdpi.com

Transmetalation : The organic group from the organometallic reagent (e.g., an organoboron or organosilicon compound) is transferred to the palladium complex. mdpi.com

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the palladium(0) catalyst. mdpi.com

While historically dominant, palladium catalysis is seeing increased competition from more economical and sustainable base metals like nickel for the synthesis of fused pyrimidines.

Nanocatalyst-assisted syntheses (e.g., Ag/Fe3O4/SiO2@MWCNTs MNCs)

A green and efficient approach for synthesizing novel pyrimidooxazines utilizes magnetic nanocomposites (MNCs) as catalysts. chemrevlett.comchemrevlett.com Specifically, Ag/Fe3O4/SiO2@MWCNTs MNCs (silver nanoparticles supported on silica-coated magnetite-decorated multi-walled carbon nanotubes) have proven effective. chemrevlett.comchemrevlett.com This method involves a multi-component reaction in an aqueous medium, combining aldehydes, ethyl acetoacetate, urea, electron-deficient acetylenic compounds, and tert-butyl isocyanide. chemrevlett.comchemrevlett.com

The key advantages of this nanocatalyst-assisted synthesis include:

High Yields : The reactions produce the desired pyrimidooxazine derivatives in high yields. chemrevlett.comchemrevlett.com

Rapid Reactions : The process is characterized by short reaction times. chemrevlett.comchemrevlett.com

Green Chemistry : The use of aqueous media and a reusable catalyst aligns with the principles of green chemistry. chemrevlett.comchemrevlett.com

Ease of Separation : The magnetic nature of the Fe3O4 core allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet. chemrevlett.com

The catalyst itself can be prepared using green methods, for instance, employing Petasites hybridus leaf water extract in its synthesis. chemrevlett.comchemrevlett.com

Protecting Group Strategies in Pyrimido[5,4-d]nih.govchemrevlett.comoxazine Synthesis

The synthesis of complex heterocyclic molecules like pyrimido[5,4-d] nih.govchemrevlett.comoxazines often requires the use of protecting groups to temporarily mask reactive functional moieties and prevent unwanted side reactions. semanticscholar.org A protecting group strategy is crucial for controlling regioselectivity and ensuring that transformations occur only at the desired sites within a molecule.

The selection of a protecting group depends on several factors, including its stability to the reaction conditions used in subsequent steps and the mildness of the conditions required for its removal. In the context of synthesizing the pyrimido-oxazine core, protecting groups could be employed on the precursor molecules. For example, the amino groups on a pyrimidine precursor might be protected to prevent them from interfering with reactions intended to build the oxazine ring.

Commonly used protecting groups for amino functionalities include:

Fmoc (Fluorenylmethyloxycarbonyl) : Removed by a base, typically piperidine. iris-biotech.de

Boc (tert-Butoxycarbonyl) : Removed by an acid, such as trifluoroacetic acid (TFA). iris-biotech.decreative-peptides.com

Cbz (Carboxybenzyl) : Often removed by catalytic hydrogenation.

The concept of "orthogonality" is central to complex syntheses, where multiple protecting groups are used that can be removed selectively under different chemical conditions without affecting the others. iris-biotech.de This allows for the sequential unmasking and reaction of different functional groups within the same molecule, a vital strategy for constructing intricate structures like substituted pyrimido-oxazines. semanticscholar.org

Stereoselective Synthesis of Chiral 4H-Pyrimido[5,4-d]nih.govchemrevlett.comoxazine Derivatives

Creating chiral derivatives of 4H-pyrimido[5,4-d] nih.govchemrevlett.comoxazine with specific stereochemistry requires stereoselective synthesis methods. These strategies are essential for producing enantiomerically pure compounds, which is often critical for biological applications. The primary approaches to achieve stereoselectivity include the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

An analogous approach can be observed in the synthesis of related heterocyclic systems like dihydro-1,3-thiazines. researchgate.net In these reactions, the stereochemistry of the acyclic precursor directly influences the stereochemistry of the cyclized product. For instance, an (E)-isomer of the starting material cyclizes to form a trans-product, while a (Z)-isomer yields a cis-product selectively. researchgate.net This principle of transferring stereochemistry from a starting material to a product could be applied to the synthesis of chiral pyrimido-oxazines by starting with enantiomerically pure pyrimidine or amino alcohol precursors.

Alternatively, asymmetric catalysis, such as using a chiral palladium complex in a coupling reaction, could be employed to induce stereoselectivity and generate specific enantiomers of the final product. nih.gov

Chemical Reactivity and Transformations of 4h Pyrimido 5,4 D 1 2 Oxazine

Ring-Opening and Ring-Closing Reactions

Ring-opening and ring-closing reactions are fundamental transformations that can dramatically alter the molecular architecture of the 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine (B8389632) system.

The pyrimidine (B1678525) ring is known to undergo ring cleavage under certain conditions, typically initiated by the attack of a potent nucleophile. wur.nlrsc.org For the fused system, nucleophilic attack could potentially occur at the electron-deficient carbon atoms of the pyrimidine moiety, such as C-4 or C-2, leading to the opening of the pyrimidine ring. The stability of the pyrimidine ring is generally enhanced by electron-donating groups, while quaternization of a ring nitrogen can increase its susceptibility to ring-opening. wur.nl

Conversely, the 1,3-oxazine ring is prone to ring-opening, particularly under acidic conditions which facilitate a cationic ring-opening pathway. mdpi.com This process is well-documented for related benzoxazine (B1645224) systems, which undergo thermally or catalytically induced ring-opening polymerization. mdpi.comacs.org For 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine, acidic treatment could lead to the cleavage of the C-O bond in the oxazine ring, generating a reactive intermediate that could be trapped by nucleophiles.

Ring-closing reactions represent the synthetic pathways to construct the 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine core. While specific syntheses for this exact isomer are not widely reported, construction of related pyrimido-oxazine systems often involves the cyclization of appropriately functionalized pyrimidines. For instance, the synthesis of pyrimido[4,5-e] wikipedia.orgnih.govoxazine diones has been achieved through a one-pot condensation reaction involving a thiobarbituric acid derivative, an aryl glyoxal, and N-methyl urea (B33335). researchgate.net A plausible strategy for the 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine core could involve the intramolecular cyclization of a 5-amino-4-substituted pyrimidine where the substituent contains a latent hydroxymethyl group or equivalent functionality.

Substitution Reactions on the Pyrimido[5,4-d]wikipedia.orgnih.govoxazine Core

Nucleophilic Aromatic Substitution (SNAr) reactions

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reactivity is most pronounced at the positions ortho and para to the ring nitrogen atoms (C-2, C-4, and C-6). wikipedia.orgslideshare.net In the 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine system, the carbon atoms at positions 2 and 4 of the pyrimidine ring are expected to be the most electrophilic and thus the primary sites for nucleophilic attack, especially if substituted with a good leaving group like a halide.

The reaction of a hypothetical 4-chloro-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazine with various nucleophiles would be expected to proceed readily, displacing the chloride to form a range of substituted derivatives. The relative reactivity at C-4 is generally higher than at C-2 in 2,4-dihalopyrimidines. stackexchange.com This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the 4-position. stackexchange.com

NucleophileProductTypical ConditionsReference Example Class
Ammonia (NH₃)4-Amino-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineAqueous or alcoholic NH₃, heatAmination of chloropyrimidines
Hydrazine (N₂H₄)4-Hydrazinyl-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineEthanol, refluxHydrazinolysis of halopyrimidines
Sodium Methoxide (NaOMe)4-Methoxy-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineMethanol, room temperature or heatAlkoxylation of halopyrimidines
Sodium Thiophenoxide (NaSPh)4-(Phenylthio)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineDMF or Ethanol, heatThiolation of chloropyrimidines

Electrophilic Substitution Reactions

In contrast to their high reactivity towards nucleophiles, pyrimidines are highly resistant to electrophilic aromatic substitution. The two ring nitrogen atoms strongly deactivate the ring towards attack by electrophiles. wikipedia.org Electrophilic substitution, when it does occur, preferentially takes place at the C-5 position, which is the most electron-rich carbon in the pyrimidine ring. wikipedia.orgslideshare.net The reaction typically requires forcing conditions and the presence of activating (electron-donating) substituents on the ring. researchgate.net

For the 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine system, the fusion of the oxazine ring is not expected to significantly enhance the reactivity of the pyrimidine moiety towards electrophiles. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the unsubstituted core are anticipated to be very challenging. If such a reaction were to be forced, the substitution would be predicted to occur at the C-5 position of the pyrimidine ring. The presence of strong activating groups, such as amino or hydroxyl groups, on the pyrimidine ring would be necessary to facilitate any electrophilic substitution. researchgate.net

Functional Group Transformations and Derivatization

Oxidation Reactions (e.g., sulfanyl (B85325) to sulfonyl)

The oxidation of a sulfanyl (thioether) group to a sulfonyl group is a common and important functional group transformation in heterocyclic chemistry. This conversion significantly alters the electronic properties of the substituent, with the sulfonyl group being a strong electron-withdrawing group. For a hypothetical 4-(methylsulfanyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazine, oxidation would yield the corresponding 4-(methylsulfonyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazine.

This transformation is typically achieved using strong oxidizing agents. The sulfonyl derivative would be highly activated towards nucleophilic substitution, making the sulfonyl group an excellent leaving group, often more reactive than a halogen.

Starting MaterialOxidizing AgentProductTypical Conditions
4-(Methylsulfanyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazinem-Chloroperoxybenzoic acid (m-CPBA)4-(Methylsulfonyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineCH₂Cl₂, 0 °C to room temperature
4-(Methylsulfanyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazinePotassium permanganate (B83412) (KMnO₄)4-(Methylsulfonyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineAcetic acid, heat
4-(Methylsulfanyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineHydrogen peroxide (H₂O₂)4-(Methylsulfonyl)-4H-pyrimido[5,4-d] wikipedia.orgnih.govoxazineAcetic acid, heat

Reduction Reactions

The pyrimidine ring can undergo reduction under various conditions to yield dihydro- or tetrahydropyrimidine (B8763341) derivatives. wikipedia.org Catalytic hydrogenation is a common method for such transformations. For the 4H-Pyrimido[5,4-d] wikipedia.orgnih.govoxazine core, selective reduction of the pyrimidine ring is plausible. For example, catalytic hydrogenation using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) could potentially reduce one of the double bonds in the pyrimidine ring. The exact product would depend on the reaction conditions (catalyst, pressure, temperature, and solvent). Such reductions would lead to the formation of dihydropyrimido[5,4-d] wikipedia.orgnih.govoxazine derivatives, significantly altering the planarity and aromaticity of the heterocyclic system.

Amidation and Esterification Processes

Specific, documented examples of amidation and esterification processes involving the 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine ring system could not be identified in the available research.

Alkylation and Arylation Reactions

Detailed research findings on the direct alkylation and arylation of the 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine core are not presently available.

Cyclization of 4H-Pyrimido[5,4-d]nih.govresearchgate.netoxazine Intermediates to other Fused Systems

While the synthesis of pyrimido-oxazine systems via cyclization is a known strategy, specific examples of 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine acting as an intermediate for the synthesis of other fused systems are not well-documented. Research on related structures shows that oxazine rings can be precursors. For example, reactions of 4-hydroxy-6H-1,3-oxazin-6-ones with guanidine (B92328) can lead to recyclization, forming 1,3,5-triazine (B166579) derivatives. researchgate.net This suggests that the oxazine portion of the pyrimido-oxazine core could potentially undergo ring-opening and re-closure to form different heterocyclic systems, but specific studies on the title compound are lacking.

Rearrangement Reactions

No specific information regarding rearrangement reactions of the 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine molecule has been found in the surveyed scientific literature.

Structural Elucidation and Advanced Characterization of 4h Pyrimido 5,4 D 1 2 Oxazine Derivatives

Spectroscopic Analysis Methods

Spectroscopy is fundamental to the structural elucidation of 4H-Pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine (B8389632) derivatives, with each technique offering unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of various pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine derivatives, characteristic signals confirm the presence of the core structure and its substituents. For instance, in a series of 2-(4-chlorophenyl)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] semanticscholar.orgcore.ac.ukoxazine-7-carbonitrile derivatives, specific proton signals are consistently observed. A singlet corresponding to the N-H proton typically appears around δ 5.10-5.13 ppm. semanticscholar.org Protons on the oxazine ring, such as the =CH and CH protons, are often observed as singlets around δ 5.50-5.53 ppm and δ 6.61-6.69 ppm, respectively. semanticscholar.org Aromatic protons from substituents like phenyl and chlorophenyl groups appear as multiplets in the range of δ 6.99-8.05 ppm. semanticscholar.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. In derivatives of 2-phenyl-3,2-dihydro-1H-naphtho[1,2-e] semanticscholar.orgcore.ac.uk-oxazine, the carbon atoms of the methylene (B1212753) groups in the oxazine ring (Ar-CH₂-N and O-CH₂-N) show signals at distinct chemical shifts. nih.gov The carbons of the aromatic rings and other functional groups can be assigned based on their chemical shifts and by using two-dimensional NMR techniques like HSQC and HMBC.

Interactive Table: Representative ¹H NMR Data for 4H-Pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine Derivatives

Compound Proton Chemical Shift (δ ppm) Multiplicity Reference
2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b] semanticscholar.orgcore.ac.ukoxazine-7-carbonitrile N-H 5.10 s semanticscholar.org
=CH 5.50 s semanticscholar.org
CH 6.62 s semanticscholar.org
Ar-H 7.10-7.25 m semanticscholar.org
SCH₃ 2.41 s semanticscholar.org
2-(4-chlorophenyl)-6-oxo-4-phenyl-8-(phenylamino)-4,6,9,9a-tetrahydropyrimido[2,1-b] semanticscholar.orgcore.ac.ukoxazine-7-carbonitrile N-H 5.12 s semanticscholar.org
=CH 5.50 s semanticscholar.org
CH 6.61 s semanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of 4H-Pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine derivatives exhibit characteristic absorption bands that confirm the presence of the heterocyclic core and its substituents.

Commonly observed vibrational frequencies include N-H stretching, which typically appears as a band in the region of 3330 cm⁻¹. semanticscholar.org The C=O stretching vibration of the pyrimidine (B1678525) ring is a strong indicator and is usually found around 1650-1680 cm⁻¹. semanticscholar.orgcore.ac.uk The presence of a nitrile group (C≡N) is confirmed by a sharp peak around 2210 cm⁻¹. semanticscholar.org Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Interactive Table: Characteristic IR Absorption Bands for 4H-Pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
N-H Stretch 3330 semanticscholar.org
C≡N Stretch 2210 semanticscholar.org
C=O Stretch 1650-1680 semanticscholar.orgcore.ac.uk
Aromatic C-H Stretch ~3050

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 4H-Pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used.

In ESI-MS, the molecular ion peak (M+) or the protonated molecular ion ([M+H]⁺) is typically observed, confirming the molecular weight of the synthesized compound. semanticscholar.org For compounds containing chlorine, the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature. semanticscholar.org The fragmentation patterns observed in the mass spectra can also provide valuable structural information, revealing the connectivity of different parts of the molecule. sapub.org For instance, fragmentation often involves the cleavage of substituent groups or the retro-Diels-Alder reaction of the heterocyclic rings. growingscience.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption spectra of oxazine dyes, which are structurally related to the pyrimido-oxazine core, have been studied to understand their electronic properties. d-nb.infonih.gov The λmax values are influenced by the extent of conjugation in the molecule and the nature of the substituents. The electronic absorption spectra are often characterized by intramolecular charge transfer (CT) excitations. nih.gov The inclusion of solvent effects in theoretical calculations, such as time-dependent density functional theory (TD-DFT), has been shown to improve the accuracy of predicted absorption spectra for oxazine dyes. d-nb.infonih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous structural proof in the solid state. nih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystal, confirming the connectivity, stereochemistry, and conformation of the molecule.

The crystal structure of a pyrano-1,3-oxazine derivative in a complex has been determined, revealing the spatial arrangement of the fused ring system and its interactions with its environment. nih.govnih.gov X-ray analysis of related heterocyclic systems has confirmed the planarity of aromatic rings and the specific bond lengths and angles, which are crucial for understanding the molecule's properties. mdpi.com This technique is essential for validating the structures proposed by spectroscopic methods and for studying intermolecular interactions in the solid state. researchgate.net

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of newly synthesized 4H-Pyrimido[5,4-d] semanticscholar.orgcore.ac.ukoxazine derivatives. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition. semanticscholar.orgresearchgate.net

Interactive Table: Example of Elemental Analysis Data

Molecular Formula Element Calculated (%) Found (%) Reference
C₂₁H₁₆ClN₃O₂S C 61.53 61.43 semanticscholar.org
H 3.93 3.95 semanticscholar.org
N 10.25 10.35 semanticscholar.org
C₂₆H₁₈ClN₃O₃ C 68.50 68.48 semanticscholar.org
H 3.98 3.97 semanticscholar.org

Computational and Theoretical Studies on 4h Pyrimido 5,4 D 1 2 Oxazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry and would be the primary tool for studying 4H-Pyrimido[5,4-d]oxazine.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT calculations would be employed to perform a full geometry optimization of the 4H-Pyrimido[5,4-d]oxazine molecule. This process involves finding the minimum energy structure on the potential energy surface. From this optimized geometry, various electronic properties can be calculated, such as bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For 4H-Pyrimido[5,4-d]oxazine, this analysis would predict its reactive sites and potential for participation in chemical reactions.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound. For 4H-Pyrimido[5,4-d]oxazine, it would be possible to calculate theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra would be invaluable for the characterization of this compound if it were to be synthesized.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. For 4H-Pyrimido[5,4-d]oxazine, theoretical studies could be used to explore its potential synthetic routes or its reactivity with other molecules. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a proposed reaction pathway can be constructed, providing valuable insights that can guide experimental work.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its minimum energy, MD simulations allow for the exploration of its dynamic behavior, including conformational changes and interactions with its environment (e.g., a solvent or a biological macromolecule). An MD simulation of 4H-Pyrimido[5,4-d]oxazine would provide insights into its flexibility and how it might interact with other molecules in a dynamic setting.

Quantitative Structure-Activity Relationship (QSAR) Modeling (computational aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. If a set of 4H-Pyrimido[5,4-d]oxazine derivatives with measured biological activity were available, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and then using statistical methods to build a mathematical model that predicts the activity based on these descriptors. Such a model would be a valuable tool for designing new, more potent derivatives.

CoMFA and CoMSIA Methodologies

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-Quantitative Structure-Activity Relationship (3D-QSAR) techniques used to correlate the biological activity of a series of compounds with their 3D molecular properties. These methods are instrumental in drug design for understanding ligand-receptor interactions and predicting the activity of novel molecules.

General Principles:

CoMFA: This method calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules. The resulting field values are used as descriptors in a partial least squares (PLS) analysis to derive a QSAR model. The model is often visualized as contour maps, indicating regions where modifications to the molecular structure could enhance or diminish biological activity.

CoMSIA: An extension of CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing activity.

Application to Fused Pyrimidine (B1678525) Systems:

Although a specific CoMFA/CoMSIA study on 4H-Pyrimido[5,4-d] researchgate.netnih.govoxazine (B8389632) was not found, numerous studies on other fused pyrimidine derivatives, such as pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-4(3H)-one, have successfully employed these methods to elucidate structure-activity relationships for anticancer activity. nih.gov In a typical study, a dataset of compounds with known biological activities is selected. The molecules are aligned based on a common substructure, and their CoMFA and CoMSIA fields are calculated.

For instance, a hypothetical 3D-QSAR study on a series of 4H-Pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives might yield the statistical results summarized in the table below. Such results would be indicative of a robust and predictive model.

ParameterCoMFACoMSIADescription
q² (Cross-validated correlation coefficient)> 0.5> 0.5Indicates the predictive ability of the model.
r² (Non-cross-validated correlation coefficient)> 0.9> 0.9Indicates the goodness of fit of the model.
F-statisticHigh valueHigh valueIndicates the statistical significance of the model.
Standard Error of Estimate (SEE)Low valueLow valueIndicates the precision of the predictions.

The contour maps generated from such a study would highlight key structural features. For example, bulky substituents might be favored in sterically favored regions to enhance activity, while electron-withdrawing groups could be introduced in electrostatically favored regions.

Conformational Analysis and Molecular Flexibility

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Research on a closely related tricyclic pyrimido-pyrrolo-oxazine scaffold has demonstrated the importance of conformational restriction in achieving selective inhibition of the mTOR kinase, a key target in cancer therapy. acs.org This study provides a valuable model for understanding the potential conformational behavior of 4H-Pyrimido[5,4-d] researchgate.netnih.govoxazine.

In the study of pyrimido-pyrrolo-oxazine, a rigidification strategy was employed to enhance potency and selectivity for mTOR. acs.org Molecular modeling was used to understand the interactions of the scaffold in the ATP-binding pocket of kinases. The analysis revealed that the stereochemistry and the orientation of substituents on the oxazine ring significantly influenced the binding affinity and selectivity. For instance, the introduction of sterically hindered morpholines in the hinge region of the (R)-configured tricyclic pyrimido-pyrrolo-oxazines led to a significant improvement in mTOR selectivity without compromising potency. acs.org

The conformational flexibility of the 4H-Pyrimido[5,4-d] researchgate.netnih.govoxazine ring system is expected to be influenced by the nature and position of its substituents. Theoretical calculations, such as those employing density functional theory (DFT), are essential tools for exploring the potential energy surface and identifying stable conformers. nih.gov

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angles (°)
Chair0.0075.3-55.2, 60.1, -58.3
Twist-Boat1.2515.135.8, -15.2, 40.5
Boat2.509.658.9, 0.5, 59.2

Understanding the conformational preferences and the energy barriers between different conformers is vital for designing molecules with optimal shapes for biological activity.

Structure Activity Relationship Sar Studies of 4h Pyrimido 5,4 D 1 2 Oxazine Derivatives

Impact of Substituent Effects on Biological Activity Profiles (preclinical context)

The biological activity of 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine (B8389632) derivatives is intricately linked to the nature and position of various substituents on the core scaffold. These modifications can profoundly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

Influence of Electronic Properties of Substituents

The electronic landscape of the 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine core, modulated by the introduction of electron-donating or electron-withdrawing groups, is a critical determinant of biological activity. Electron distribution affects the molecule's ability to form hydrogen bonds, engage in pi-stacking interactions, and maintain an optimal ionization state for target binding and cell permeability. While specific studies on this scaffold are scarce, research on analogous pyrimidine-fused heterocycles, such as pyrimido[4,5-d]pyrimidines, has demonstrated that modulating electronic properties can significantly impact their antimicrobial, antifungal, and antiviral activities. For instance, the placement of substituents that alter the charge distribution on the pyrimidine (B1678525) ring can influence the binding affinity to target proteins.

Role of Steric Factors and Conformational Restrictions

The size, shape, and conformational flexibility of substituents play a pivotal role in dictating the biological activity of 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives. The introduction of bulky groups can create steric hindrance, either positively by promoting a specific, active conformation or negatively by preventing the molecule from fitting into the target's binding site.

Conformational restriction, achieved by introducing rigid structural elements or through cyclization, can enhance binding affinity by reducing the entropic penalty upon binding to a target. This strategy has been successfully employed in related pyrimidine-based compounds to improve potency and selectivity. For example, in a series of pyrimido[4,5-c]pyridazine (B13102040) derivatives, the removal of a methyl group to reduce steric clash resulted in improved binding affinity to dihydropteroate (B1496061) synthase. nih.gov

Effects of Hydrophobicity/Lipophilicity

The hydrophobic and lipophilic character of substituents significantly impacts the pharmacokinetic and pharmacodynamic properties of 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives. Lipophilicity, often expressed as logP or logD, influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is crucial for oral bioavailability and cell membrane permeability.

Studies on various bioactive molecules have shown that there is often an optimal range of hydrophobicity for a given biological target. nih.govresearchgate.net Increasing lipophilicity can enhance binding to hydrophobic pockets within a target protein but can also lead to increased metabolic clearance and off-target toxicity. Conversely, highly polar molecules may exhibit poor cell penetration. For instance, in a series of N-substituted phenyldihydropyrazolones, more apolar compounds generally showed better activity against Trypanosoma cruzi amastigotes. frontiersin.org

Scaffold Hopping and Bioisosteric Replacements within the Pyrimido[5,4-d]researchgate.netnih.govoxazine Series

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to explore new chemical space, improve potency, enhance ADME properties, and circumvent intellectual property limitations. researchgate.netnih.govscite.ai

Scaffold hopping involves replacing the core 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine scaffold with a structurally different core that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties. For example, a scaffold hopping strategy was utilized to design novel hexacyclic scutellarein (B1681691) derivatives with a 1,3-oxazine ring, resulting in compounds with improved anticoagulant and antioxidant activity. nih.gov

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Identifying the key pharmacophoric features of 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives is crucial for understanding their mechanism of action and for designing new, more potent analogs.

A typical pharmacophore model for a kinase inhibitor, a common target for pyrimidine-based heterocycles, might include:

Hydrogen bond donors and acceptors: The nitrogen atoms in the pyrimidine ring and the oxygen in the oxazine ring are potential hydrogen bond acceptors, while substituents with amine or hydroxyl groups can act as hydrogen bond donors.

Hydrophobic regions: Aromatic rings or aliphatic side chains can interact with hydrophobic pockets in the target protein.

Aromatic features: The fused ring system itself can participate in pi-stacking interactions with aromatic amino acid residues in the binding site.

Structure-based pharmacophore modeling, utilizing the crystal structure of a target protein, can provide detailed insights into the key interactions required for binding. frontiersin.org For instance, in the design of dihydropteroate synthase inhibitors, the crystal structure revealed key interactions with conserved residues, guiding the design of more potent inhibitors. nih.gov

Interactive Data Table: Hypothetical Pharmacophoric Features of 4H-Pyrimido[5,4-d] researchgate.netnih.govoxazine Derivatives

Pharmacophoric FeaturePotential Interacting Group on ScaffoldExample of Interacting Amino Acid Residue
Hydrogen Bond AcceptorPyrimidine Nitrogens, Oxazine OxygenSerine, Threonine, Lysine
Hydrogen Bond DonorSubstituents with -NH2, -OH groupsAspartate, Glutamate, Carbonyl backbone
Hydrophobic InteractionAromatic rings, Alkyl substituentsLeucine, Isoleucine, Valine, Phenylalanine
Aromatic (π-π) StackingFused Pyrimido-oxazine corePhenylalanine, Tyrosine, Tryptophan, Histidine

This table represents a generalized model based on common protein-ligand interactions and would require experimental validation for specific targets of 4H-pyrimido[5,4-d] researchgate.netnih.govoxazine derivatives.

Biological Activities and Mechanistic Insights Preclinical Focus of 4h Pyrimido 5,4 D 1 2 Oxazine Derivatives

Antimicrobial Activity

Currently, there is a lack of specific in vitro studies detailing the antibacterial efficacy and mechanism of action for 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine (B8389632) derivatives. While research into related pyrimidine-fused heterocyclic systems has shown antibacterial potential, dedicated investigations into this particular oxazine scaffold are not extensively reported in the available scientific literature.

Antineoplastic and Cytostatic Activity (in vitro/preclinical models)

Significant findings have been made regarding the inhibitory activity of 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine derivatives against specific kinases, particularly isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2).

A notable patent describes a series of 7-phenylethylamino-4H-pyrimido[4,5-d] acgpubs.orgnih.govoxazin-2-one compounds as selective inhibitors of mutant forms of IDH1 and IDH2. google.com These mutations are found in various cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which promotes tumorigenesis by blocking cell differentiation. google.com The described compounds are designed as covalent inhibitors that can counteract this effect. google.com

Compound Name/IdentifierTarget Kinase(s)Key Findings
7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d] acgpubs.orgnih.govoxazin-2-oneMutant IDH1/IDH2Identified as a selective covalent inhibitor of mutant IDH1 and IDH2 enzymes. google.com
1-Ethyl-7-[[(1S)-1-[4-[1-(4-prop-2-enoylpiperazin-1-yl)propyl]phenyl]ethyl]amino]-4H-pyrimido[4,5-d] acgpubs.orgnih.govoxazin-2-one, isomer 2Mutant IDH1/IDH2A derivative of the 4H-pyrimido[4,5-d] acgpubs.orgnih.govoxazin-2-one scaffold designed to inhibit mutant IDH1 and IDH2. google.com

This table is interactive and can be sorted by column.

While research on related pyrimido-pyrrolo-oxazine scaffolds has shown potent mTOR inhibitory activity, specific data on mTOR or RET kinase inhibition by 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine derivatives is not currently available. unimi.itnih.govresearchgate.net

The direct modulation of the PI3K/mTOR and STING (Stimulator of Interferon Genes) pathways by 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine derivatives has not been explicitly detailed in the reviewed preclinical studies. The PI3K/Akt/mTOR pathway is a crucial signaling cascade that, when hyperactivated, contributes to cell growth and proliferation in cancer. mdpi.com Although structurally related compounds with different heterocyclic cores are known to target this pathway, dedicated studies on the 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine scaffold are needed to determine its specific effects.

Similarly, the STING pathway is a critical component of the innate immune system that, when activated, can lead to an anti-tumor immune response. nih.gov The potential for 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine derivatives to act as modulators of the STING pathway is an area that warrants future research.

There is a lack of specific published data on the anti-proliferative effects of 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine derivatives across various cancer cell lines. While studies on related compounds like 4H-benzo[d] acgpubs.orgnih.govoxazines have demonstrated dose-dependent inhibition of proliferation in breast cancer cell lines such as MCF-7, CAMA-1, SKBR-3, and HCC1954, similar comprehensive screening for the 4H-pyrimido[5,4-d] acgpubs.orgnih.govoxazine core is not yet reported. nih.govresearchgate.net The evaluation of the anti-proliferative capacity of this specific chemical series is a necessary step in determining its potential as an antineoplastic agent.

Immunomodulating Potential (preclinical focus)

Direct preclinical studies detailing the immunomodulating potential of compounds with the specific 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine core are not extensively available in the current body of scientific literature. However, research into structurally related fused pyrimidine (B1678525) systems, such as thiazolo[5,4-d]pyrimidines, has identified compounds with significant immunosuppressive activities. For instance, a series of 7-N-piperazinylthiazolo[5,4-d]pyrimidine analogues were found to be potent in the mixed lymphocyte reaction (MLR) assay, an in vitro model that mimics in vivo organ transplant rejection. The most active compounds in this series demonstrated IC50 values below 50 nM, which is comparable to the clinically used immunosuppressant cyclosporin (B1163) A. One derivative from this class also showed excellent in vivo efficacy in a preclinical animal model of organ transplantation, suggesting that the broader family of pyrimidine-fused heterocycles warrants investigation for immunomodulatory effects.

Antioxidant Properties (in vitro)

There is limited direct evidence from in vitro studies focusing on the antioxidant properties of derivatives of the 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine scaffold. However, research into related fused pyrimidine structures, such as pyrimido[4,5-d]pyrimidines, has shown that this class of compounds can possess antioxidant capabilities. For example, a study investigating novel N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds as promising antioxidant agents through neuroprotective analysis against H2O2 and in Oxygen Radical Absorbance Capacity (ORAC) assays. mdpi.com While these findings relate to a different, albeit related, heterocyclic core, they suggest that the pyrimidine ring system, when fused with other heterocycles, can be a source of antioxidant activity. Further in vitro studies, such as DPPH radical scavenging assays, would be necessary to specifically determine the antioxidant potential of the 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine core.

Enzyme Inhibition Studies (excluding clinical data)

Derivatives of the 4H-pyrimido[5,4-d] nih.govresearchgate.netoxazine scaffold have been identified as inhibitors of mutant isocitrate dehydrogenase (IDH) enzymes. Specifically, patent literature has disclosed a series of 7-phenylethylamino-4H-pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-one compounds for their use as inhibitors of mutant IDH1 and IDH2. Mutations in IDH1 and IDH2 are implicated in various cancers, where they acquire a neomorphic activity, converting α-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis. The development of inhibitors that selectively target these mutant enzymes is a key strategy in oncology drug discovery. The identification of the 4H-pyrimido[4,5-d] nih.govresearchgate.netoxazine core as a scaffold for potent mIDH inhibitors highlights its potential in the development of targeted cancer therapeutics.

While direct inhibition of Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP1) by 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine derivatives has not been specifically reported, research on related fused pyrimidine systems has shown promise. ENPP1 is a key enzyme that hydrolyzes the immune signaling molecule cGAMP, thereby negatively regulating the STING (Stimulator of Interferon Genes) pathway, which is crucial for innate anti-tumor immunity. Preclinical studies have identified derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one as potent ENPP1 inhibitors. A structure-activity relationship (SAR) study of this series led to the identification of compounds with high inhibitory activity and favorable microsomal stability in human, rat, and mouse liver microsomes. These findings, although pertaining to a different heterocyclic system, underscore the potential of pyrimidine-fused scaffolds as a source for novel ENPP1 inhibitors for cancer immunotherapy.

A series of novel pyrimido[5,4-b] nih.govumpr.ac.idoxazine derivatives, which are structural isomers of the 4H-pyrimido[5,4-d] nih.govresearchgate.netoxazine core, have been developed and evaluated as potent agonists for the G protein-coupled receptor 119 (GPR119). nih.govnih.gov GPR119 is a promising therapeutic target for type 2 diabetes mellitus, as its activation in pancreatic β-cells and gastrointestinal L-cells stimulates glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1). nih.gov

In a preclinical study, several of these 4,8-disubstituted dihydropyrimido[5,4-b] nih.govumpr.ac.idoxazine derivatives exhibited strong agonistic activities, with some compounds demonstrating EC50 values in the low nanomolar range. nih.govnih.gov The optimization of this scaffold led to the identification of compounds with both potent in vitro activity and significant in vivo hypoglycemic effects in an oral glucose tolerance test (oGTT) in mice. nih.gov

Table 1: In Vitro GPR119 Agonistic Activities of Selected Pyrimido[5,4-b] nih.govumpr.ac.idoxazine Derivatives nih.gov

CompoundEC50 (nM)Max cAMP Stimulation (%)
10 1395
15 12100
16 13072
17 25065
23 4485
24 4088

Data sourced from a study on pyrimido[5,4-b] nih.govumpr.ac.idoxazine derivatives, a structural isomer of the subject of this article.

Other Preclinical Biological Activities

Beyond the specific enzyme inhibitory activities, preclinical research on related fused pyrimidine scaffolds has revealed other potential biological applications. For instance, derivatives of the isomeric oxazolo[5,4-d]pyrimidine system have been investigated for their anticancer properties. mdpi.comnih.gov These compounds have shown cytotoxic activity against various human cancer cell lines, including lung, breast, and colon carcinoma. nih.gov The mechanism for some of these derivatives is thought to involve the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov

Furthermore, compounds with a pyrimido[4,5-d]pyrimidine core have been evaluated for antimicrobial activity. Computational and in vitro studies have suggested that these derivatives may act as inhibitors against bacterial and fungal pathogens. acgpubs.org New derivatives of pyrimido[4,5-e] nih.govresearchgate.netumpr.ac.idoxadiazine have also been synthesized and tested, showing antibacterial activity against several Gram-positive and Gram-negative bacteria. researchgate.net While these activities are not reported for the specific 4H-Pyrimido[5,4-d] nih.govresearchgate.netoxazine nucleus, they illustrate the broad therapeutic potential of the wider family of pyrimidine-fused heterocyclic compounds in preclinical research.

Future Perspectives in Chemical Research on 4h Pyrimido 5,4 D 1 2 Oxazine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine (B8389632) core and its derivatives. Current synthetic strategies, while effective, often involve multiple steps and may utilize harsh reagents. The development of novel synthetic methodologies is a crucial step toward unlocking the full potential of this heterocyclic system.

One promising avenue is the advancement of one-pot, multi-component reactions . These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. For instance, a concise and attractive synthesis of a new class of pyrimido[5,4‐e] mdpi.comresearchgate.netoxazine diones was achieved with impressive yields through a one-pot three-component condensation reaction. researchgate.net This approach highlights the potential for creating complex molecular architectures from simple starting materials in a single, efficient step.

The use of sustainable and green chemistry principles is another critical area of focus. This includes the use of greener solvents, catalyst-free conditions, and alternative energy sources like microwave irradiation. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and improve yields in the synthesis of related fused pyrimidine (B1678525) systems. researchgate.net Future methodologies will likely explore these techniques to create more sustainable pathways to 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives.

The table below summarizes some modern synthetic approaches that could be further developed for the synthesis of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives.

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Multi-component Reactions Combination of three or more reactants in a single step.Increased efficiency, reduced waste, and operational simplicity. researchgate.net
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Shorter reaction times, higher yields, and enhanced product purity. researchgate.net
Catalyst-Free Conditions Reactions that proceed without the need for a catalyst.Reduced cost, simplified purification, and minimized environmental impact. researchgate.net
Domino Reactions A sequence of reactions where the product of one step is the substrate for the next.Creation of complex molecules from simple starting materials in a single operation.

Exploration of Under-explored Reactivity Profiles and Chemical Transformations

The intrinsic reactivity of the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine core remains a relatively unexplored area. A deeper understanding of its chemical behavior is essential for the development of novel derivatives and for its application in various fields. Future research is expected to focus on elucidating the reactivity of this heterocyclic system, including its susceptibility to electrophilic and nucleophilic attack, as well as its participation in various chemical transformations.

One area of interest is the exploration of ring-opening and ring-transformation reactions . The oxazine ring, in particular, may be susceptible to cleavage under certain conditions, providing a pathway to novel, functionalized pyrimidine derivatives. For instance, studies on related pyridoxazine systems have demonstrated that the oxazinone ring can be opened and transformed into other heterocyclic structures. mdpi.com Similar investigations on the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine core could lead to the discovery of new synthetic routes and novel molecular scaffolds.

The potential for cycloaddition reactions involving the pyrimidine or oxazine rings is another intriguing avenue for exploration. These reactions could provide a powerful tool for the construction of more complex, polycyclic systems with unique three-dimensional structures. For example, the inverse electron demand Diels-Alder reaction of heterocyclic azadienes is a highly effective method for the synthesis of challenging heterocyclic ring systems. researchgate.net Investigating the dienophilic or dienic character of the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine system could open up new possibilities for creating diverse molecular architectures.

Furthermore, the functionalization of the core structure through the introduction of various substituents will be a key focus. This includes exploring electrophilic and nucleophilic substitution reactions at different positions of the heterocyclic rings. The presence of a replaceable methylthio group at a specific position in a related pyrimido[2,1-b] mdpi.comresearchgate.netoxazine system has been shown to allow for reaction with various nucleophiles, leading to a diverse range of substituted derivatives. semanticscholar.org A systematic study of such reactions on the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine core is needed to fully map its reactivity.

Design and Synthesis of Advanced Multi-functional Derivatives

Building on a deeper understanding of the synthesis and reactivity of the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine scaffold, future research will undoubtedly focus on the design and synthesis of advanced, multi-functional derivatives with tailored properties. This will involve the strategic incorporation of various pharmacophores and functional groups to create molecules with specific biological activities or material properties.

The synthesis of a diverse library of derivatives is crucial for establishing structure-activity relationships (SAR) . By systematically modifying the substituents on the pyrimido-oxazine core and evaluating their effects on a particular biological target or material property, researchers can identify key structural features responsible for the desired activity. For example, in the optimization of dihydropyrimido[5,4-b] mdpi.comwur.nloxazine derivatives as GPR119 agonists, the introduction of different amine moieties and N-substitutions led to the identification of compounds with potent agonistic activity. nih.gov

The concept of scaffold hopping , where the core structure of a known active compound is replaced with a different scaffold, is another promising strategy. The 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine core can be used as a novel scaffold to design new classes of compounds with improved properties. This approach has been successfully employed in the development of novel GPR119 agonists, where a pyrimido[5,4-b] mdpi.comwur.nloxazine core was introduced to enhance biological activity. nih.gov

The development of hybrid molecules , which combine the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine scaffold with other known pharmacophores, is another exciting direction. This strategy aims to create multi-target agents that can modulate multiple biological pathways simultaneously, which can be particularly beneficial for the treatment of complex diseases.

Deeper Integration of Computational Chemistry in Scaffold Design and Prediction

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine research, a deeper integration of computational methods will be crucial for accelerating the design and development of new derivatives with desired properties.

Molecular docking studies will continue to play a vital role in predicting the binding modes of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives to biological targets. This information can guide the design of more potent and selective inhibitors or agonists. For instance, molecular docking has been used to study the interactions of pyrimidine derivatives with various enzymes, providing insights into their mechanism of action. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in developing predictive models that can correlate the structural features of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives with their biological activity or material properties. These models can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction will be essential for the early-stage evaluation of the drug-like properties of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives. By identifying potential liabilities in the ADMET profile of a compound at an early stage, researchers can focus their efforts on developing candidates with a higher probability of success in preclinical and clinical development.

The table below outlines some of the key computational tools and their applications in the future research of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine.

Computational ToolApplicationPotential Impact
Molecular Docking Predicting binding modes of ligands to biological targets.Guiding the design of more potent and selective compounds. mdpi.com
QSAR Developing predictive models for biological activity and properties.Accelerating the identification of promising candidates from virtual libraries.
ADMET Prediction Evaluating drug-like properties in the early stages of development.Reducing the attrition rate of drug candidates in later stages.
Molecular Dynamics Simulations Studying the dynamic behavior of ligand-receptor complexes.Providing a more realistic picture of molecular interactions.

Investigation of Material Science Applications for Pyrimido[5,4-d]mdpi.comresearchgate.netoxazine Derivatives (excluding specific properties/data)

While the majority of research on pyrimidine-fused heterocycles has focused on their biological applications, there is a growing interest in exploring their potential in material science. The unique electronic and photophysical properties of these compounds make them attractive candidates for a variety of applications in this field. Future research on 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives is expected to venture into this exciting and largely unexplored territory.

One potential area of application is in the development of organic electronics . The extended π-systems and tunable electronic properties of pyrimidine-fused heterocycles suggest that they could be used as building blocks for organic semiconductors, which are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). The fusion of the pyrimidine and oxazine rings in the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine scaffold could lead to novel electronic properties that are yet to be explored.

The development of fluorescent dyes and sensors is another promising direction. The inherent fluorescence of many heterocyclic compounds can be modulated by the introduction of different functional groups. This property can be exploited to create novel sensors for the detection of specific ions, molecules, or changes in the cellular environment. The rigid, planar structure of the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine core could provide a good platform for the development of highly sensitive and selective fluorescent probes. For example, some fused pyrimidine derivatives have been shown to exhibit interesting photophysical properties, including fluorescence with high quantum yields.

Furthermore, the incorporation of the 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine moiety into polymers could lead to the development of new materials with unique properties. These materials could find applications in a variety of fields, from drug delivery to advanced coatings. The reactivity of the pyrimido-oxazine core could be exploited to create covalent linkages with other monomers, leading to the formation of novel polymer chains.

Expansion of Preclinical Biological Screening for New Target Identification (excluding clinical studies)

The biological potential of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives is far from being fully explored. While some preliminary studies have shown promise in certain therapeutic areas, a broader and more systematic preclinical screening of these compounds is needed to identify new biological targets and expand their therapeutic applications.

A key strategy for new target identification is the use of high-throughput screening (HTS) . By screening large libraries of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives against a wide range of biological targets, researchers can identify novel "hits" that can be further optimized into lead compounds. This approach has been successfully used to identify novel drug candidates for a variety of diseases.

Kinome-wide profiling is another powerful tool for identifying new targets for 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives. Kinases are a large family of enzymes that play a crucial role in cell signaling and are implicated in a wide range of diseases, including cancer and inflammatory disorders. By screening pyrimido-oxazine derivatives against a large panel of kinases, researchers can identify novel kinase inhibitors with unique selectivity profiles.

Beyond cancer and infectious diseases, there is a growing interest in exploring the potential of heterocyclic compounds for the treatment of neurodegenerative diseases . The pyrimidine scaffold has gained substantial attention for its potential role in managing neurodegeneration by improving cognitive functions. researchgate.net Preclinical screening of 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders could lead to the discovery of novel therapeutic agents for these devastating conditions.

The table below lists some of the potential new therapeutic areas that could be explored for 4H-Pyrimido[5,4-d] mdpi.comresearchgate.netoxazine derivatives.

Therapeutic AreaRationale
Neurodegenerative Diseases The pyrimidine scaffold has shown promise in managing neurodegeneration. researchgate.net
Inflammatory Disorders Many fused pyrimidine derivatives exhibit anti-inflammatory properties.
Metabolic Diseases Related pyrimido[5,4-b] mdpi.comwur.nloxazine derivatives have been identified as potent GPR119 agonists for the treatment of type 2 diabetes. nih.gov
Parasitic Diseases Pyrimido[5,4-d]pyrimidine-based compounds have shown promise as antitrypanosomal and antileishmanial agents. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for resolving structural ambiguities in 4H-Pyrimido[5,4-d][1,3]oxazine derivatives?

  • Methodological Answer : Combine <sup>1</sup>H/</sup><sup>13</sup>C NMR with IR spectroscopy to confirm heterocyclic connectivity and substituent placement. For example, aromatic proton splitting patterns in NMR can distinguish between oxazine and pyrimidine rings, while IR absorption at ~1660–1718 cm<sup>−1</sup> confirms carbonyl or imine groups . Mass spectrometry (e.g., molecular ion at m/z 393 in benzoyl isocyanide trimer analogs) provides molecular weight validation .

Q. What synthetic routes are effective for constructing the this compound core?

  • Methodological Answer : Use microwave-assisted cyclocondensation or solvent-free mechanochemical methods for high yields. For instance, microwave irradiation facilitates the formation of pyrido[2,3-d]pyrimidines via one-pot multicomponent reactions . Ball-milling with nano-catalysts (e.g., nano-kaolin/Ti<sup>4+</sup>/Fe3O4) enhances regioselectivity in spirocyclic derivatives .

Q. How can researchers validate the purity of synthesized this compound compounds?

  • Methodological Answer : Employ HPLC with UV detection (e.g., ammonium acetate buffer at pH 6.5) for assay validation. Residual solvents should comply with ICH guidelines, verified via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How do substituent variations on the pyrimido-oxazine scaffold influence GPR119 agonist activity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying substituents at positions 4 and 7. For example, 4,8-disubstituted dihydropyrimido[5,4-b][1,4]oxazines show enhanced agonist potency due to improved receptor binding, as demonstrated via in vitro cAMP assays and molecular docking simulations . Compare bioactivity data across analogs to identify critical pharmacophores.

Q. What strategies resolve contradictions in catalytic efficiency reports for pyrimido-oxazine synthesis?

  • Methodological Answer : Conduct controlled comparative studies using identical substrates under varying conditions (e.g., solvent, temperature, catalyst loading). For instance, nano-kaolin/Ti<sup>4+</sup>/Fe3O4 achieves 79% yield in ethyl-2-methyl-4H-pyrimido derivatives, outperforming traditional acid catalysts . Use kinetic profiling to isolate rate-limiting steps and optimize turnover frequency.

Q. How can computational modeling aid in predicting the regioselectivity of pyrimido-oxazine ring closure?

  • Methodological Answer : Apply density functional theory (DFT) to calculate transition-state energies for competing cyclization pathways. For example, oxazine ring-substituted benzoxazines favor specific diastereomers due to steric and electronic effects, as validated by 2D NMR and X-ray crystallography . Pair simulations with experimental data to refine predictive models.

Q. What analytical approaches reconcile discrepancies in biological activity data across structurally similar analogs?

  • Methodological Answer : Use meta-analysis of published IC50/EC50 values, accounting for assay variability (e.g., cell lines, incubation times). For antimicrobial studies, standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines to minimize false positives/negatives . Cross-validate findings with orthogonal assays (e.g., time-kill curves for antibacterial agents).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.